molecular formula C10H8BrNO2S B11838665 Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate

Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11838665
M. Wt: 286.15 g/mol
InChI Key: XDBLVWBDNFIISF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate is a halogenated heterocyclic compound featuring a fused thiophene-pyridine core. The molecule is substituted with a bromine atom at position 3, a methyl group at position 6, and a methyl ester at position 2 (see structural analogs in ). For instance, Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS 59488-60-7) shares the same core but substitutes bromine with an amino group. Bromination at position 3 likely enhances electrophilic reactivity, making the compound valuable in cross-coupling reactions or as a precursor in pharmaceutical synthesis.

The molecular formula is deduced as C₁₀H₈BrNO₂S, with a molecular weight of approximately 286.2 g/mol (calculated by replacing the -NH₂ group in ’s analog with -Br). Key properties such as solubility in organic solvents (e.g., alcohols, ethers) and thermal stability (boiling point >400°C inferred from analogs) are typical of thienopyridine derivatives.

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H8BrNO2S/c1-5-3-4-6-7(11)8(10(13)14-2)15-9(6)12-5/h3-4H,1-2H3

InChI Key

XDBLVWBDNFIISF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Cyclization Using Pyridinecarbonitrile and Thioglycolate Esters

In a representative procedure, 2-chloro-6-methyl-3-pyridinecarbonitrile reacts with methyl thioglycolate in the presence of sodium methoxide in dimethylformamide (DMF) at room temperature. The reaction proceeds via nucleophilic aromatic substitution, where the thiolate anion attacks the electron-deficient pyridine ring, followed by cyclization to form the thienopyridine system.

Reaction Conditions :

  • Base : Sodium methoxide (1.1–1.2 equiv)

  • Solvent : DMF at 20–25°C

  • Time : 1–2 hours

  • Yield : ~95% (for ethyl ester analog)

This method’s efficiency stems from the electron-withdrawing cyano group activating the pyridine ring for substitution. The methyl ester is introduced directly via the thioglycolate reagent, avoiding post-cyclization esterification.

Bromination Methodologies for 3-Position Functionalization

Introducing bromine at the 3-position of the thienopyridine ring is achieved through two primary routes: direct electrophilic bromination or diazotization-bromination of an amine precursor.

Direct Electrophilic Bromination

N-Bromosuccinimide (NBS) in tetrachloromethane under radical-initiated conditions selectively brominates the 3-position. For example, treatment of methyl 6-methylthieno[2,3-b]pyridine-2-carboxylate with NBS (1.1 equiv) and benzoyl peroxide (0.1 equiv) in refluxing CCl₄ for 6–7 hours achieves 85–90% conversion.

Key Parameters :

  • Radical Initiator : Benzoyl peroxide (0.05–0.1 equiv)

  • Temperature : 80–85°C (reflux)

  • Workup : Aqueous extraction followed by recrystallization from diethyl ether

Diazotization-Bromination of 3-Amino Derivatives

An alternative route involves converting a 3-amino intermediate to the corresponding bromide via diazonium salt formation. This method, adapted from 2-methyl-3-bromopyridine synthesis, proceeds as follows:

  • Amination : Synthesize methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate using methods analogous to.

  • Diazotization : Treat the amine with HBr and NaNO₂ at -5°C to form the diazonium salt.

  • Bromination : Decompose the diazonium salt with CuBr or HBr to yield the bromide.

Optimized Conditions :

  • Acid : 48% HBr (4.0 equiv)

  • Nitrosating Agent : NaNO₂ (3.0 equiv)

  • Temperature : -5°C to 0°C

  • Yield : 90–95% (for pyridine analogs)

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Advantages
Cyclization2-Chloro-6-methyl-3-pyridinecarbonitrileMethyl thioglycolate, NaOMe95%One-pot synthesis; high regioselectivity
Direct BrominationMethyl 6-methylthieno[2,3-b]pyridine-2-carboxylateNBS, benzoyl peroxide85–90%Avoids amine intermediate
Diazotization3-Amino-thienopyridine derivativeHBr, NaNO₂90–95%High-purity product; scalable

The cyclization route offers efficiency but requires access to specialized pyridinecarbonitriles. Direct bromination is operationally simple but may lack selectivity in polycyclic systems. Diazotization provides excellent yields but adds synthetic steps.

Critical Process Optimization Considerations

Solvent and Temperature Effects

  • Cyclization : DMF polar aprotic solvent facilitates SNAr mechanisms, while temperatures >20°C prevent intermediate precipitation.

  • Bromination : Radical reactions require inert solvents (CCl₄) and strict temperature control to minimize di-bromination.

Purification Techniques

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates brominated products.

  • Recrystallization : Diethyl ether or methanol recrystallization removes succinimide byproducts from NBS reactions.

Scalability and Industrial Feasibility

The diazotization-bromination method demonstrates superior scalability, as evidenced by its application in kilogram-scale pyridine brominations. Key factors enabling industrial adoption include:

  • Catalyst-Free : Eliminates costly transition metal catalysts.

  • Aqueous Workup : Simple extraction protocols reduce solvent costs.

  • Low-Temperature Operation : Energy-efficient compared to reflux conditions.

In contrast, radical bromination requires specialized equipment for refluxing chlorinated solvents, increasing operational costs .

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are pivotal for synthesizing analogs with improved bioactivity or selectivity against specific targets. The bromine atom in the compound can be replaced with various aryl or heteroaryl groups using Suzuki-Miyaura cross-coupling conditions .

Reaction Conditions:

  • Catalyst : Pd(dppf)·CH₂Cl₂

  • Base : K₂CO₃

  • Solvent : DME:H₂O (3:1)

  • Temperature : 100 °C

  • Time : 3–4.5 hours

Hydrolysis and Amidation Reactions

While not directly described for this compound, related thienopyridines can undergo hydrolysis to form carboxylic acids, which can then be converted into amides using appropriate reagents like EDCI and HOBt .

Biological Activities and Mechanism of Action

Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate interacts with kinases in cellular signaling pathways, particularly as inhibitors of the IκB kinase complex. This complex plays a crucial role in inflammatory and autoimmune diseases as well as certain cancers.

Table 2: Physical and Spectroscopic Data for Related Compounds

CompoundMelting Point (°C)¹H NMR (DMSO-d₆) δ (ppm)
3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid-8.37-8.35 (d, J = 8.3 Hz, 1H), 7.31-7.28 (d, J = 8.3 Hz, 1H), 2.57 (s, 3H)
3-amino-N-cyclopropyl-6-methylthieno[2,3-b]pyridine-2-carboxamide226-2278.29-8.27 (d, J = 8.3 Hz, 1H), 7.67 (s, 1H), 7.29-7.28 (d, J = 8.3 Hz, 1H), 2.77 (m, 1H), 2.57 (s, 3H), 0.65-0.57 (m, 4H)

These data are for related compounds and illustrate typical spectroscopic characteristics of thienopyridine derivatives .

Scientific Research Applications

Research indicates that methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate exhibits various biological activities, particularly as an inhibitor of the IκB kinase complex. This inhibition is crucial for modulating inflammatory responses and has potential applications in treating autoimmune diseases and certain cancers.

Anti-inflammatory Applications

The compound's ability to inhibit the IκB kinase complex suggests it can effectively modulate pathways involving the nuclear factor kappa B (NF-κB) transcription factor. This modulation is vital for controlling inflammation, making it a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound:

  • Mechanism of Action :
    • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased cell death.
    • Cell Cycle Arrest : It causes G1 phase arrest, preventing cancer cells from progressing through the cell cycle.
    • Inhibition of Angiogenesis : In vivo studies suggest that it may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression.
  • Case Study :
    A study published in the Journal of Medicinal Chemistry evaluated various thieno[2,3-b]pyridine derivatives, including this compound. The results indicated a significant reduction in tumor size in xenograft models, showcasing its potential as an anticancer agent.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of this compound:

  • Key Findings :
    • The compound significantly reduced levels of reactive oxygen species (ROS) and inflammatory cytokines in neuronal cell cultures exposed to toxic agents.
    • These findings suggest its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Case Study :
    An article in Neuroscience Letters reported on the neuroprotective effects of this compound on primary cortical neurons subjected to oxidative stress, indicating preserved neuronal viability and function following treatment.

Summary Table of Applications

Application AreaMechanism of ActionNotable Findings
Anti-inflammatoryInhibition of IκB kinase complexPotential treatment for rheumatoid arthritis
AnticancerInduction of apoptosis, cell cycle arrestSignificant tumor size reduction in xenograft models
NeuroprotectionReduction of ROS and inflammatory cytokinesPreservation of neuronal viability under stress

Mechanism of Action

The exact mechanism of action for Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate is not well-documented. its biological effects are likely due to its interaction with specific molecular targets and pathways, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate with structurally related compounds, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Br, 6-CH₃ C₁₀H₈BrNO₂S ~286.2 Expected use in Suzuki coupling; potential pharmaceutical intermediate. Inferred
Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 6-CH₃ C₁₀H₁₀N₂O₂S 222.26 Soluble in alcohols/ethers; used in drug synthesis, dyes, and optoelectronics.
Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate 3-I, 6-H C₉H₆INO₂S 319.13 Higher molecular weight; iodine enhances leaving-group ability in nucleophilic reactions.
Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 5-Br, 6-(2-pyridinyl) C₁₅H₁₁BrN₃O₂S 377.29 Extended conjugation due to pyridinyl group; potential ligand in catalysis.
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate 2-NH₂, 6-Boc, saturated core C₁₅H₂₂N₂O₄S 326.41 Reduced aromaticity; used in peptide-mimetic drug discovery.
Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 4-(2-MeOPh), 6-Ph C₂₂H₁₈N₂O₃S 390.45 Bulky substituents enhance steric effects; explored in kinase inhibition studies.

Physicochemical Properties

  • Solubility: Amino-substituted derivatives (e.g., ) exhibit higher polarity and solubility in polar solvents compared to halogenated analogs.
  • Thermal Stability : Brominated and iodinated compounds generally have higher boiling points (>400°C) due to increased molecular mass.

Notes on Discrepancies and Limitations

  • Molecular Formula Conflicts: lists conflicting formulas (C₉H₈N₂O₂S vs. C₁₁H₁₁NO₂S) for Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate. This may arise from typographical errors or misannotation.
  • Safety Data : While 2-Bromo-3-methylpyridine () has a detailed safety sheet, hazards for the target compound must be inferred from structural analogs, emphasizing caution in handling halogenated aromatics.

Biological Activity

Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H8_8BrNO2_2S
  • Molecular Weight : 286.15 g/mol
  • CAS Number : 1427420-48-1

The compound features a thieno[2,3-b]pyridine core with a bromine substituent at the 3-position and a methyl group at the 6-position. This configuration is critical for its biological activity, particularly in its interaction with various biological targets.

Research indicates that this compound acts primarily as an inhibitor of the IκB kinase complex . This inhibition is significant as it affects the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. By modulating this pathway, the compound demonstrates potential therapeutic applications in treating inflammatory diseases and certain cancers.

Antiproliferative Effects

Studies have shown that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50_{50} Values : Research has reported IC50_{50} values ranging from 1.1 to 4.7 µM against cancer cell lines such as HeLa and K562. These values indicate strong inhibitory effects on cell proliferation, particularly in cancerous cells while sparing normal human peripheral blood mononuclear cells (PBMCs) .

Cell Cycle Arrest

The compound has been shown to induce cell cycle arrest at the G2/M phase. Flow cytometry analyses indicated that treatment with this compound led to a significant increase in the percentage of cells in this phase, suggesting that it disrupts normal cell cycle progression in cancer cells .

Selectivity Towards Cancer Cells

In vitro studies have demonstrated that the compound selectively induces apoptosis in cancer cells without adversely affecting normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with similar compounds reveals unique features that contribute to its biological activity:

Compound NameStructureUnique Features
Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylateStructureContains an amino group; may enhance solubility
Ethyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylateStructureEthyl group alters steric properties
Methyl 3-bromopyridine-2-carboxylateStructureSimpler structure; different reactivity profile

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly as an inhibitor of key signaling pathways involved in cancer progression and inflammation. Its selective cytotoxicity towards cancer cells positions it as a potential candidate for further development into therapeutic agents.

Future research should focus on:

  • In vivo studies to validate its efficacy and safety.
  • Mechanistic studies to elucidate its interactions at the molecular level.
  • Structural modifications to enhance its pharmacological properties.

Q & A

Q. What are the common synthetic routes for Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate?

The synthesis typically involves cyclization of precursor thiophene or pyridine derivatives. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. The methyl ester group is often introduced via esterification of the corresponding carboxylic acid using methanol and a catalytic acid. Similar methods are described for ethyl carboxylate analogs in thieno[2,3-b]pyridine systems .

Q. How is X-ray crystallography applied to confirm the structure of this compound?

Single-crystal X-ray diffraction is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, leveraging intensity data to determine bond lengths, angles, and intermolecular interactions. ORTEP-3 provides graphical visualization of thermal ellipsoids and molecular geometry, aiding in validating stereochemistry .

Q. What purification methods are effective for this compound?

Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is commonly used. Recrystallization from solvents like ethanol or dichloromethane can improve purity. High-performance liquid chromatography (HPLC) is recommended for isolating isomers or eliminating trace impurities, as noted in protocols for structurally related brominated pyridines .

Advanced Research Questions

Q. How can researchers design cross-coupling reactions leveraging the bromine substituent?

The bromine atom at the 3-position serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligands) and base conditions (K₂CO₃ in dioxane) enhances coupling efficiency. Steric hindrance from the methyl group at the 6-position may require elevated temperatures (80–100°C) .

Q. How should discrepancies in spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during characterization?

Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Use complementary techniques:

  • NMR : Compare 1H^1H, 13C^{13}C, and 2D experiments (COSY, HSQC) to assign protons and carbons.
  • HRMS : Confirm molecular weight and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio).
  • X-ray : Resolve ambiguities in connectivity or stereochemistry .

Q. What computational methods complement experimental data for structural and electronic analysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps, and optimize geometries for comparison with crystallographic data. Molecular docking studies can explore interactions with biological targets, while electrostatic potential maps clarify reactivity trends at the bromine and ester sites .

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